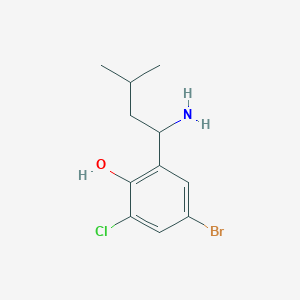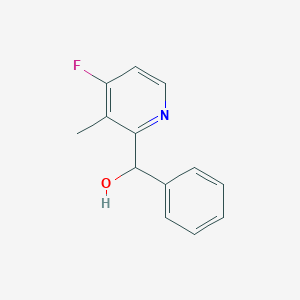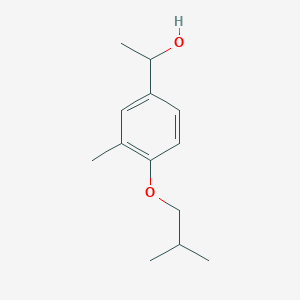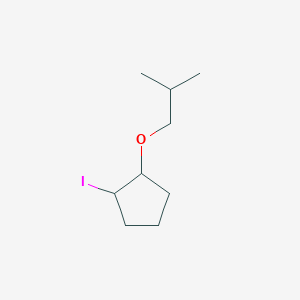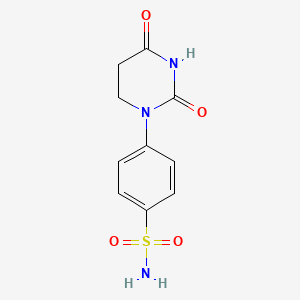
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound that features a bromothiophene ring and a pyrazole ring connected through a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-bromothiophene-3-carbaldehyde with 1H-pyrazol-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: Formation of 4-thiophen-3-yl)(1H-pyrazol-4-yl)methanol.
Substitution: Formation of (4-Aminothiophen-3-yl)(1H-pyrazol-4-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of (4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromothiophene and pyrazole rings may facilitate binding to these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-1H-pyrazol-3-yl)methanol: Similar structure but lacks the thiophene ring.
(4-Bromophenyl)(1H-pyrazol-4-yl)methanol: Similar structure but contains a phenyl ring instead of a thiophene ring.
(4-Bromo-1H-pyrazol-3-yl)phenol: Contains a phenol group instead of a methanol group.
Uniqueness
(4-Bromothiophen-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a bromothiophene ring and a pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C8H7BrN2OS |
|---|---|
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
(4-bromothiophen-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2OS/c9-7-4-13-3-6(7)8(12)5-1-10-11-2-5/h1-4,8,12H,(H,10,11) |
InChI-Schlüssel |
BVTZFNHQPNURKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)C(C2=CSC=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


